2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine
CAS No.: 175135-95-2
Cat. No.: VC20904919
Molecular Formula: C12H11ClN2OS
Molecular Weight: 266.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175135-95-2 |
|---|---|
| Molecular Formula | C12H11ClN2OS |
| Molecular Weight | 266.75 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)sulfanyl-6-methoxypyridin-3-amine |
| Standard InChI | InChI=1S/C12H11ClN2OS/c1-16-11-7-6-10(14)12(15-11)17-9-4-2-8(13)3-5-9/h2-7H,14H2,1H3 |
| Standard InChI Key | VYCQVBGKTLTFTC-UHFFFAOYSA-N |
| SMILES | COC1=NC(=C(C=C1)N)SC2=CC=C(C=C2)Cl |
| Canonical SMILES | COC1=NC(=C(C=C1)N)SC2=CC=C(C=C2)Cl |
Introduction
| Parameter | Description |
|---|---|
| Core Structure | Pyridine ring |
| Position 2 | (4-Chlorophenyl)thio group |
| Position 3 | Amine group (-NH₂) |
| Position 6 | Methoxy group (-OCH₃) |
| Molecular Formula | C₁₂H₁₁ClN₂OS |
| Functional Groups | Amine, thioether, methoxy, chloro- |
| Related heterocyclic compounds, such as pyranopyrazoles, have been extensively studied for their diverse biological activities. These compounds share structural similarities with our compound of interest, particularly in terms of nitrogen-containing heterocycles with multiple functional groups. The structural diversity of such compounds contributes to their versatile applications in pharmaceutical research and material development. |
Structural Properties and Characterization
The molecular structure of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine can be analyzed through various spectroscopic methods similar to those used for related compounds. Drawing from characterization techniques used for similar pyridine derivatives, the compound would likely be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Pyridine derivatives, such as those described in the research on imidazo[1,2-a]pyrimidine-Schiff base derivatives, are typically characterized using proton NMR and carbon-13 NMR to confirm their structure . For our compound, the proton NMR spectrum would likely show distinctive signals for the pyridine ring protons, the methoxy group protons, the amine protons, and the aromatic protons of the 4-chlorophenyl group. The carbon-13 NMR would reveal carbon signals corresponding to the pyridine ring, the quaternary carbons, and the carbons bearing functional groups.
The Infrared spectrum would likely display characteristic absorption bands for the amine group (NH₂ stretching), C-O stretching for the methoxy group, and C-Cl stretching for the chlorophenyl moiety. Mass spectrometry would provide the molecular weight and fragmentation pattern of the compound, similar to the approach used for characterizing other heterocyclic compounds .
Table 2: Predicted Spectroscopic Characteristics
| Spectroscopic Method | Expected Characteristic Features |
|---|---|
| Proton NMR | Signals for pyridine protons, methoxy protons (~3.8-4.0 ppm), amine protons (~4.5-5.5 ppm), aromatic protons of 4-chlorophenyl group (6.5-8.0 ppm) |
| Carbon-13 NMR | Signals for pyridine carbons, methoxy carbon (~55-60 ppm), thioether carbon, aromatic carbons |
| IR Spectroscopy | NH₂ stretching (3300-3500 cm⁻¹), C-O stretching (1050-1300 cm⁻¹), C-Cl stretching (600-800 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak corresponding to molecular weight, fragmentation patterns |
| The physical properties of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine can be estimated based on its structure. The compound would likely be a crystalline solid at room temperature, with solubility in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, but limited solubility in water due to its aromatic and moderately polar nature. |
Biological and Pharmacological Activities
The biological activities of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine can be discussed based on structure-activity relationships of similar compounds. Pyridine derivatives, particularly those with amino substituents, often exhibit a range of biological activities.
The presence of the amine group at position 3 suggests potential for hydrogen bonding with biological targets such as proteins and nucleic acids. The methoxy group at position 6 may enhance the compound's ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins. The (4-chlorophenyl)thio moiety could contribute to specific binding interactions through π-stacking, halogen bonding, and hydrophobic interactions.
Similar heterocyclic compounds have been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, research on imidazo[1,2-a]pyrimidine derivatives has explored their potential as vascular endothelial growth factor receptor-2 inhibitors , suggesting that structurally related compounds might also have similar therapeutic potential.
Table 4: Potential Biological Activities Based on Structural Features
Applications in Research and Development
2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine has potential applications in various fields of research and development. In medicinal chemistry, it could serve as a building block or scaffold for the development of novel therapeutic agents. The presence of multiple functional groups provides opportunities for further derivatization and optimization of desired properties.
In materials science, pyridine derivatives can be used in the development of functional materials such as organic semiconductors, photovoltaic materials, and coordination polymers. The specific structural features of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine might make it suitable for certain applications in this field.
As a research tool, the compound could be used to study biological processes through the development of chemical probes or inhibitors targeting specific proteins or pathways. The structural features of the compound might allow it to interact with specific biological targets, making it potentially useful for studying protein-ligand interactions.
Table 5: Potential Applications in Various Fields
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